Chemical structure and properties of (R)-Piperidin-2-ylmethanol hydrochloride
The following technical guide details the chemical structure, properties, and applications of (R)-Piperidin-2-ylmethanol hydrochloride , a critical chiral building block in modern drug discovery. CAS No: 929917-69-1 (HCl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, properties, and applications of (R)-Piperidin-2-ylmethanol hydrochloride , a critical chiral building block in modern drug discovery.
CAS No: 929917-69-1 (HCl Salt) | Free Base CAS: 3197-44-2
Synonyms: (R)-2-(Hydroxymethyl)piperidine HCl, (R)-2-Piperidinemethanol hydrochloride, D-Pipecolinol HCl.[1]
Executive Summary
(R)-Piperidin-2-ylmethanol hydrochloride is the enantiomerically pure salt form of 2-hydroxymethylpiperidine. It serves as a "privileged scaffold" in medicinal chemistry, providing a defined three-dimensional vector for fragment-based drug design. Its structural rigidity (chair conformation) and the presence of both a secondary amine and a primary alcohol make it a versatile bifunctional core for synthesizing kinase inhibitors , GPCR modulators , and chiral auxiliaries .
This guide addresses the physicochemical characterization, synthetic routes, and handling protocols required for high-precision pharmaceutical research.
Chemical Identity & Stereochemistry
Structural Analysis
The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine) substituted at the C2 position with a hydroxymethyl group. The (R)-configuration at the C2 chiral center is critical for biological activity, as enantiomers often exhibit distinct pharmacodynamic profiles.
Stereogenic Center: C2 (R-configuration).
Conformation: The piperidine ring predominantly adopts a chair conformation. The hydroxymethyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, though N-substitution can influence this equilibrium.
Salt Form Advantage: The hydrochloride salt is preferred over the free base (a low-melting, hygroscopic solid/oil) due to enhanced crystallinity, stability, and water solubility, facilitating easier handling and purification.
Physicochemical Properties Table
Property
Value (HCl Salt)
Value (Free Base)
Notes
Molecular Formula
C₆H₁₄ClNO
C₆H₁₃NO
-
Molecular Weight
151.63 g/mol
115.17 g/mol
-
Appearance
White to off-white crystalline solid
Colorless to pale yellow solid/oil
Free base is hygroscopic.
Melting Point
>130°C (Decomp. often >200°C)
68–72°C
Salt MP varies by polymorph/purity.
Solubility
High: Water, Methanol, DMSO
High: DCM, EtOH; Low: Water
Salt is polar; Base is lipophilic.
Chirality
(R)-Enantiomer
(R)-Enantiomer
-
pKa
~11.0 (Piperidine N)
~11.1
Strong base.
Synthesis & Manufacturing Routes
The synthesis of (R)-Piperidin-2-ylmethanol generally proceeds via the reduction of (R)-Pipecolic acid (or its esters), ensuring the retention of stereochemistry.
Primary Synthetic Pathway
The most robust route involves the reduction of the carboxylic acid moiety of (R)-pipecolic acid using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complexes.
Figure 1: Synthetic pathway from chiral pool precursor (R)-pipecolic acid.[2]
Alternative: Chiral Resolution
Racemic 2-piperidinemethanol can be resolved using chiral acids such as (+)-Camphorsulfonic acid or N-Acetyl-L-leucine . This method is cost-effective for large-scale manufacturing where (R)-pipecolic acid is expensive.
Protocol: React racemate with resolving agent in ethanol
Crystallize diastereomeric salt Liberate free base Convert to HCl salt.
Applications in Drug Discovery[3]
(R)-Piperidin-2-ylmethanol HCl is a versatile intermediate used to introduce the piperidine motif into drug candidates.
Functionalization Logic
The molecule offers two distinct vectors for modification:
N-Alkylation/Acylation: Modifies the secondary amine to attach the scaffold to a larger pharmacophore (e.g., kinase hinge binder).
O-Functionalization: The primary alcohol can be converted to a leaving group (Cl, OMs, OTs) for nucleophilic displacement, or oxidized to an aldehyde for reductive amination.
Therapeutic Areas
Kinase Inhibitors: Used to construct the solvent-exposed tail of ATP-competitive inhibitors, improving solubility and pharmacokinetic properties.
GPCR Modulators: The piperidine ring mimics the binding of neurotransmitters (e.g., acetylcholine, dopamine), making it useful in designing ligands for muscarinic or dopaminergic receptors.
Ion Channel Blockers: Incorporated into local anesthetics and anti-arrhythmic agents to modulate sodium channel binding.
Figure 2: Divergent synthetic utility in medicinal chemistry.
Analytical Characterization & Protocols
Chiral HPLC Method
To ensure enantiomeric purity (>98% ee), chiral HPLC is required.
Column: Chiralpak IC or IG (Polysaccharide derivative).
(R)-Piperidin-2-ylmethanol Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Exploration of a Key Chiral Building Block in Modern Medicinal Chemistry Introduction (R)-Piperidin-2-ylmethanol hydrochloride (CAS 929917-69-1) is a pivotal chiral building block in the landscape of contempo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Exploration of a Key Chiral Building Block in Modern Medicinal Chemistry
Introduction
(R)-Piperidin-2-ylmethanol hydrochloride (CAS 929917-69-1) is a pivotal chiral building block in the landscape of contemporary drug discovery and development. The piperidine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved pharmaceutical agents due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] The introduction of a stereocenter, as seen in (R)-Piperidin-2-ylmethanol, provides the basis for stereospecific interactions with biological macromolecules, which is fundamental to enhancing therapeutic efficacy and minimizing off-target effects.[2] This guide offers a comprehensive technical overview of (R)-Piperidin-2-ylmethanol hydrochloride, from its synthesis and physicochemical properties to its applications and analytical characterization, designed to support researchers and scientists in its effective utilization.
Molecular and Physicochemical Profile
(R)-Piperidin-2-ylmethanol hydrochloride is the salt form of the chiral amino alcohol, (R)-Piperidin-2-ylmethanol. The hydrochloride salt is often preferred in a laboratory and pharmaceutical setting due to its enhanced stability, crystallinity, and solubility in aqueous media compared to the free base.
The synthesis of (R)-Piperidin-2-ylmethanol hydrochloride is typically achieved in two main stages: the enantioselective synthesis of the free base, (R)-Piperidin-2-ylmethanol, followed by its conversion to the hydrochloride salt.
Synthesis of (R)-Piperidin-2-ylmethanol (Free Base)
A common and effective route to enantiomerically pure (R)-Piperidin-2-ylmethanol involves the deprotection of a protected precursor. One such method starts from (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester.[5]
Experimental Protocol: Synthesis of (R)-Piperidin-2-ylmethanol
Reaction Setup: To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (5.00 g, 20.06 mmol) in 70 mL of ethyl acetate, add 500 mg of 10 wt% palladium on carbon.[5]
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4 hours.[5]
Catalyst Refresh: Filter the reaction mixture to remove the catalyst. Add a fresh 300 mg of 10 wt% palladium on carbon to the filtrate.[5]
Continued Hydrogenation: Continue to stir the mixture under a hydrogen atmosphere for an additional 3 hours.[5]
Work-up: Filter the reaction mixture and evaporate the filtrate to yield the crude product.[5]
Purification: Purify the crude product by Kugelrohr distillation to obtain (R)-Piperidin-2-ylmethanol.[5]
Conversion to Hydrochloride Salt
The conversion of the free base to the hydrochloride salt is a straightforward acid-base reaction. This process enhances the compound's stability and handling characteristics.
Experimental Protocol: Preparation of (R)-Piperidin-2-ylmethanol Hydrochloride
Dissolution: Dissolve the purified (R)-Piperidin-2-ylmethanol in a suitable organic solvent, such as methanol or diethyl ether.
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of methanolic hydrochloric acid or bubble hydrogen chloride gas through the solution with stirring.
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (R)-Piperidin-2-ylmethanol hydrochloride.
Caption: Synthetic workflow for (R)-Piperidin-2-ylmethanol hydrochloride.
Applications in Drug Development
(R)-Piperidin-2-ylmethanol hydrochloride serves as a versatile chiral building block for the synthesis of more complex and biologically active molecules. Its utility stems from the presence of a stereocenter and two reactive functional groups, the secondary amine and the primary alcohol, which can be selectively modified.
Role as a Chiral Scaffold
The introduction of a chiral piperidine moiety can significantly influence a molecule's pharmacological profile, including its biological activity, selectivity, and pharmacokinetic properties.[2] The (R)-configuration at the 2-position of the piperidine ring provides a defined three-dimensional structure that can be exploited for specific interactions with biological targets.
Synthesis of Bioactive Molecules
Caption: General application workflow in multi-step synthesis.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of (R)-Piperidin-2-ylmethanol hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of (R)-Piperidin-2-ylmethanol hydrochloride. The protonation of the piperidine nitrogen upon hydrochloride formation will lead to downfield shifts of the adjacent protons compared to the free base.
Predicted ¹H NMR Spectral Data (in D₂O)
Chemical Shift (δ) ppm
Multiplicity
Assignment
~3.8-4.0
m
-CH₂OH
~3.5-3.7
m
-CH(2)-
~3.1-3.3
m
-CH₂(6)- (axial & equatorial)
~1.5-2.0
m
-CH₂- (ring protons at C3, C4, C5)
Predicted ¹³C NMR Spectral Data (in D₂O)
Chemical Shift (δ) ppm
Assignment
~60-65
-CH₂OH
~55-60
-CH(2)-
~45-50
-CH₂(6)-
~20-30
-CH₂- (C3, C4, C5)
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity and enantiomeric excess of (R)-Piperidin-2-ylmethanol hydrochloride.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Due to the lack of a strong chromophore, pre-column derivatization is often employed to enhance UV detection and improve chiral separation.[7][8]
Derivatization: React (R)-Piperidin-2-ylmethanol hydrochloride with a derivatizing agent such as p-toluenesulfonyl chloride in the presence of a base to introduce a UV-active moiety.[8]
Chromatographic Conditions:
Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H).[8]
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine).[7]
Flow Rate: Typically 0.5-1.0 mL/min.
Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for p-toluenesulfonyl derivatives).[8]
Column Temperature: Ambient or controlled (e.g., 25 °C).
Analysis: The two enantiomers will exhibit different retention times, allowing for the quantification of the enantiomeric excess.
Caption: Workflow for chiral HPLC analysis.
Conclusion
(R)-Piperidin-2-ylmethanol hydrochloride is a fundamentally important chiral building block with significant potential in the synthesis of novel pharmaceutical agents. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization, as detailed in this guide, is crucial for its effective application in drug discovery and development programs. The continued exploration of the synthetic utility of this and similar chiral piperidine scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutics.
References
BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
Bonjoch, J., & Mompot, D. (2007). Application of chiral building blocks to the synthesis of drugs. Current Medicinal Chemistry, 14(3), 309-326.
Chittabathina, V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).
BenchChem. (2025). Application of (1-Tosylpiperidin-2-yl)methanol in Total Synthesis: A Chiral Building Block for Alkaloids. BenchChem.
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]
AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
Świątek, P., & Marcinkowska, M. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117765.
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols: (1-Tosylpiperidin-2-yl)methanol in Medicinal Chemistry. BenchChem.
ChemBK. (2024). 2-Piperidine-methanol. Retrieved from [Link]
ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Technical Deep Dive: Enantiomeric Distinction in (R)- and (S)-Piperidin-2-ylmethanol Hydrochloride
Executive Summary Piperidin-2-ylmethanol hydrochloride (also known as 2-hydroxymethylpiperidine HCl) represents a critical class of chiral building blocks (synthons) in medicinal chemistry. Its rigid heterocyclic core, c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Piperidin-2-ylmethanol hydrochloride (also known as 2-hydroxymethylpiperidine HCl) represents a critical class of chiral building blocks (synthons) in medicinal chemistry. Its rigid heterocyclic core, coupled with a stereodefined hydroxymethyl handle, makes it an indispensable scaffold for synthesizing peptidomimetics, kinase inhibitors, and local anesthetics (e.g., homologs of ropivacaine/bupivacaine).
This guide dissects the critical differences between the (R)- and (S)- enantiomers, moving beyond basic structural definitions to explore their divergent synthetic pathways, analytical separation, and pharmacological utility.
Part 1: Stereochemical & Physical Identity
The core difference lies in the spatial arrangement at the C2 chiral center. While their scalar physical properties (boiling point, solubility) are identical in an achiral environment, their interaction with plane-polarized light and chiral biological targets is distinct.
Comparative Specification Table
Feature
(R)-Piperidin-2-ylmethanol HCl
(S)-Piperidin-2-ylmethanol HCl
Configuration
(R) (Rectus - Clockwise priority)
(S) (Sinister - Counter-clockwise)
CAS (HCl Salt)
929917-69-1
459834-03-8
CAS (Free Base)
3197-44-2
41373-39-1
Precursor Source
(R)-Pipecolic Acid or Resolution
(S)-Pipecolic Acid (L-Homoproline)
Optical Rotation
(+)-rotation (typically)
(-)-rotation (typically)
Molecular Weight
151.63 g/mol
151.63 g/mol
Primary Utility
Synthesis of non-natural alkaloid analogs
Chiral pool synthesis (natural mimicry)
Structural Visualization
The C2 position is the stereogenic center.[1] In the (S)-enantiomer , the hydroxymethyl group projects forward (wedge) when the nitrogen is oriented up and the ring is viewed from the top, mimicking the stereochemistry of L-amino acids. This makes the (S)-isomer particularly valuable for mimicking biological substrates.
Part 2: Synthetic Pathways & Resolution Strategies
To ensure high enantiomeric excess (ee), researchers typically employ two distinct strategies: Chiral Pool Synthesis (preferred for high purity) or Optical Resolution (preferred for bulk cost-efficiency).
Workflow 1: High-Fidelity Synthesis from Chiral Pool
The most trustworthy method for obtaining (S)-Piperidin-2-ylmethanol is the direct chemical reduction of (S)-Pipecolic acid. This method preserves the chiral center integrity.[2]
Caption: Stereoconservative reduction of (S)-Pipecolic acid ensures retention of the C2 configuration.
Workflow 2: Classical Resolution of Racemate
For the (R)-enantiomer, which is less abundant in the natural chiral pool, resolution of the racemic mixture is often necessary.
Racemic Mixture: Start with (±)-Piperidin-2-ylmethanol.
Resolving Agent: Add (+)-L-Tartaric acid or Dibenzoyl-L-tartaric acid.
Crystallization: The diastereomeric salt (e.g., (R)-amine-(L)-tartrate) crystallizes out due to solubility differences.[3]
Liberation: Treat the salt with NaOH to release the chiral free base, then convert to HCl salt.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of (S)-Piperidin-2-ylmethanol HCl from (S)-Pipecolic Acid.
Rationale: This protocol is chosen for its reliability in maintaining stereochemical purity, avoiding the yield losses associated with resolution.
Detection: UV at 210 nm (weak absorption) or Refractive Index (RI).
Expected Result: The enantiomers will elute at distinct retention times.[5] The (S)-isomer typically elutes second on an AD-H column, though this must be confirmed with a standard.
NMR Discrimination
In an achiral solvent (CDCl3), the NMR spectra are identical. To distinguish them:
Mosher's Acid Chloride: Derivatize the alcohol with (R)- or (S)-MTPA-Cl. The resulting diastereomeric esters will show distinct chemical shifts in 1H and 19F NMR, allowing calculation of enantiomeric excess (ee).
Part 5: Pharmacological & Synthetic Utility[3][7][8][9]
The choice between (R) and (S) is not trivial; it dictates the topology of the final drug candidate.
Kinase Inhibitor Scaffolds
The piperidine ring acts as a rigid linker. The C2-hydroxymethyl group is often converted to an aminomethyl arm to bind to the hinge region of kinases (e.g., CDK or JAK inhibitors).
(S)-Isomer: Often preferred to match the natural twist of the ATP binding pocket.
(R)-Isomer: Used to probe "selectivity pockets" or to avoid off-target binding.
Alkaloid Synthesis (Mefloquine Analogs)
Antimalarial drugs like Mefloquine contain a piperidine methanol motif. The stereochemistry at the C2 position determines the binding affinity to the parasitic target and the metabolic stability of the drug.
Caption: Divergent synthetic utility of the (S)-isomer in medicinal chemistry.
References
Sigma-Aldrich. (R)-Piperidin-2-ylmethanol Product Specification. Retrieved from
ChemicalBook. (S)-Piperidin-2-ylmethanol Hydrochloride Properties and CAS. Retrieved from
BenchChem. Resolution of Racemic Piperidine Derivatives using Tartaric Acid. Retrieved from
PubChem. (S)-Piperidin-2-ylmethanol hydrochloride Compound Summary. National Library of Medicine. Retrieved from
Karrer, P. et al.Helvetica Chimica Acta. (Classic reference for the reduction of amino acids to amino alcohols).
Fadel, A. & Lahrache, N.An Efficient Synthesis of Enantiomerically Pure (R)-Pipecolic Acid and (S)-Proline. The Journal of Organic Chemistry. (Discusses the chiral pool utility).
Solubility of (R)-Piperidin-2-ylmethanol HCl in water vs organic solvents
An In-Depth Technical Guide to the Solubility Profile of (R)-Piperidin-2-ylmethanol Hydrochloride Abstract (R)-Piperidin-2-ylmethanol hydrochloride is a chiral piperidine derivative of significant interest in pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of (R)-Piperidin-2-ylmethanol Hydrochloride
Abstract
(R)-Piperidin-2-ylmethanol hydrochloride is a chiral piperidine derivative of significant interest in pharmaceutical synthesis and drug development. A comprehensive understanding of its solubility is paramount for effective formulation, process chemistry, and achieving desired bioavailability. This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of (R)-Piperidin-2-ylmethanol HCl. Synthesizing data from its constituent parts and the parent heterocycle, piperidine, this paper offers a robust predictive analysis of its solubility in aqueous and common organic solvents. Furthermore, it details a definitive experimental protocol for equilibrium solubility determination and explores the critical physicochemical principles—including intermolecular forces, hydrogen bonding, and the common-ion effect—that govern its behavior in solution.
Core Compound Analysis: Structure and Physicochemical Properties
Molecular Structure and Significance
(R)-Piperidin-2-ylmethanol is a versatile chiral building block. Its structure features a saturated six-membered heterocyclic piperidine ring, a primary alcohol, and a stereocenter at the C2 position. For pharmaceutical applications, it is commonly converted to its hydrochloride salt. This is achieved by reacting the basic secondary amine within the piperidine ring with hydrochloric acid.[1][2] This protonation creates a positively charged ammonium ion, which forms an ionic bond with the chloride anion, significantly altering the compound's physical properties.[2]
Physicochemical Properties
Understanding the fundamental properties of both the free base and its hydrochloride salt is essential for predicting solubility.
The TPSA, related to the sum of polar atoms, is a key indicator of a molecule's ability to form hydrogen bonds.
Foundational Principles Governing Solubility
The solubility of a compound is not an arbitrary value; it is dictated by the thermodynamics of solute-solute, solvent-solvent, and solute-solvent interactions.
The "Like Dissolves Like" Paradigm
This principle is centered on polarity. (R)-Piperidin-2-ylmethanol HCl is an ionic salt, making it a highly polar compound. Consequently, it will exhibit the highest solubility in polar solvents capable of stabilizing the separated piperidinium and chloride ions. Conversely, its solubility in nonpolar solvents will be negligible.
The Critical Role of Hydrogen Bonding
The structure of (R)-Piperidin-2-ylmethanol HCl contains multiple sites capable of engaging in hydrogen bonding.[8]
Hydrogen Bond Donors: The hydroxyl (-OH) group and the protonated amine (-NH₂⁺) group.
Hydrogen Bond Acceptors: The oxygen atom of the hydroxyl group and the chloride anion (Cl⁻).
This extensive hydrogen bonding capability is the primary driver of its high solubility in polar protic solvents like water and alcohols.[9]
The Common-Ion Effect
For ionic salts, the common-ion effect is a critical, and often counterintuitive, principle. According to Le Châtelier's principle, if a solution already contains one of the ions of a sparingly soluble salt, the solubility of that salt will be decreased.[10][11] For (R)-Piperidin-2-ylmethanol HCl, its dissolution in water is an equilibrium:
C₅H₁₀NCH₂OH·HCl (s) ⇌ [C₅H₁₀NCH₂OH-H]⁺ (aq) + Cl⁻ (aq)
If this salt is dissolved not in pure water, but in a solution already containing a significant concentration of chloride ions (e.g., brine or gastric fluid), the equilibrium will shift to the left, causing the salt to precipitate and thus reducing its measured solubility.[10][12][13] This is a vital consideration in the development of oral and parenteral formulations.[13]
Predictive Solubility Profile
While quantitative experimental data is not publicly available, a robust qualitative profile can be predicted based on the principles outlined above and data from the parent compound, piperidine, which is miscible with water and many organic solvents.[6]
Solvent Class
Representative Solvents
Predicted Solubility
Scientific Rationale
Aqueous
Water, 0.9% Saline
Very High
As a hydrochloride salt, the compound is designed for aqueous solubility. Strong ion-dipole interactions and extensive hydrogen bonding with water molecules are the primary drivers. Solubility may be slightly reduced in saline due to the common-ion effect.[11][13]
Polar Protic
Methanol, Ethanol
High to Miscible
These solvents can solvate the ions and fully participate in hydrogen bonding with the -OH and -NH₂⁺ groups, similar to water.
Polar Aprotic
DMSO, Acetonitrile
Moderate to High
These solvents have large dipole moments that can stabilize the ions, but they cannot act as hydrogen bond donors. This slightly reduces their solvating power compared to protic solvents, but solubility is still expected to be favorable.
Halogenated
Dichloromethane (DCM)
Slightly Soluble to Insoluble
While moderately polar, DCM is a poor hydrogen bonding partner. The high lattice energy of the ionic salt is unlikely to be overcome by the weaker interactions with DCM.
Nonpolar
Hexane, Toluene
Insoluble
The nonpolar nature of these solvents cannot overcome the strong ionic and hydrogen bonds of the solute's crystal lattice. There is a significant energetic penalty for dissolving an ionic compound in a nonpolar medium.
To move from prediction to quantification, a standardized experimental method is required. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[14][15]
Experimental Workflow Diagram
Caption: Interplay of molecular and solvent properties affecting solubility.
This visualization underscores the dominant role of polarity and hydrogen bonding in promoting solubility in polar media, while highlighting the antagonistic effect of nonpolar solvents and the common-ion effect. For drug development professionals, this means that while the compound is highly water-soluble, its behavior in buffered solutions, co-solvents, or biological fluids containing chloride must be experimentally verified rather than assumed.
Conclusion
(R)-Piperidin-2-ylmethanol hydrochloride is predicted to be a highly polar compound with excellent solubility in water and other polar protic solvents, driven by strong ion-dipole interactions and extensive hydrogen bonding capabilities. Its solubility is expected to be moderate in polar aprotic solvents and negligible in nonpolar media. The single most important consideration for its formulation in aqueous systems is the common-ion effect, which can significantly suppress solubility in chloride-containing solutions. The robust shake-flask protocol detailed herein provides the definitive means to quantify these predicted behaviors, enabling researchers and formulation scientists to make data-driven decisions in the development of pharmaceuticals and fine chemicals.
References
PIPERIDINE. (n.d.). Ataman Kimya. Retrieved February 26, 2026, from [Link]
Piperidine. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
(R)-2-(Piperidin-2-yl)ethanol. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved February 26, 2026, from [Link]
Common-Ion Effect in Solubility Equilibria. (2023, July 12). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]
Intramolecular CH···N hydrogen bonding in piperidine (a) and pyrollidine (b) derivatives of cobalt bis(dicarbollide). (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
Common Ion Effect on Solubility of Ionic Salts. (2026, January 6). CK-12 Foundation. Retrieved February 26, 2026, from [Link]
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
Molecular complex piperidine-CO2. (2009, July 15). Academic Journals. Retrieved February 26, 2026, from [Link]
The common-ion effect (video). (n.d.). Khan Academy. Retrieved February 26, 2026, from [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 26, 2026, from [Link]
Characteristics of Piperine Solubility in Multiple Solvent. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora. Retrieved February 26, 2026, from [Link]
Annex 4. (n.d.). World Health Organization (WHO). Retrieved February 26, 2026, from [Link]
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved February 26, 2026, from [Link]
Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online. Retrieved February 26, 2026, from [Link]
How does the common ion effect influence the solubility of a sparingly soluble salt? (2018, November 25). Quora. Retrieved February 26, 2026, from [Link]
Common-ion effect. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]
2.2: Solubility Lab. (2021, September 11). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]
Application Notes and Protocols: The Versatility of (R)-Piperidin-2-ylmethanol Derivatives in Asymmetric Catalysis
The (R)-piperidin-2-ylmethanol framework represents a cornerstone chiral scaffold for the development of innovative catalysts in modern organic synthesis. As a privileged structure, the piperidine ring is a frequent moti...
Author: BenchChem Technical Support Team. Date: February 2026
The (R)-piperidin-2-ylmethanol framework represents a cornerstone chiral scaffold for the development of innovative catalysts in modern organic synthesis. As a privileged structure, the piperidine ring is a frequent motif in pharmaceuticals and natural products, where specific stereochemistry is often paramount to biological function.[1] This guide delves into the catalytic applications of derivatives of (R)-piperidin-2-ylmethanol, a readily available chiral building block derived from L-lysine. We will explore its dual utility: first, as a precursor to sophisticated chiral ligands for asymmetric metal catalysis, and second, as a bifunctional organocatalyst. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for precise stereochemical control in complex chemical transformations.
Part 1: (R)-Piperidin-2-ylmethanol Derivatives as P,N-Ligands in Asymmetric Hydrogenation
The combination of a soft phosphine donor and a hard amine donor in a single molecule makes P,N-ligands highly effective in asymmetric metal catalysis. The (R)-piperidin-2-ylmethanol scaffold provides a rigid C2-stereocenter that effectively imparts chirality to the metal's coordination sphere. Derivatives are particularly successful in iridium- and rhodium-catalyzed asymmetric hydrogenations of challenging substrates like pyridinium salts to produce enantioenriched piperidines.[2]
Ligand Synthesis: Creating a P,N-Ligand from (R)-Piperidin-2-ylmethanol
The conversion of the hydroxyl group of (R)-piperidin-2-ylmethanol into a phosphine-containing moiety is a common strategy. This typically involves a two-step process: activation of the alcohol (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a phosphide, or direct reaction with a phosphine reagent. The piperidine nitrogen is often protected (e.g., with a Boc group) during these steps and deprotected afterward if the secondary amine is required for coordination.
A representative synthesis involves the reaction with diphenylphosphine to create a P,N-bidentate ligand.
Caption: General workflow for synthesizing a P,N-ligand.
Mechanism of Catalysis: Asymmetric Hydrogenation of Pyridinium Salts
In the iridium-catalyzed asymmetric hydrogenation of pyridinium salts, the P,N-ligand chelates to the metal center, creating a chiral environment.[2] The reaction is believed to proceed through an outer-sphere dissociative mechanism.[2] The substrate undergoes successive protonations and reductions. The stereochemistry of the final product is determined during the stereoselective protonation of a key enamine intermediate, which is directed by the chiral ligand environment.[2]
Technical Support Center: Solubilization Strategies for Piperidin-2-ylmethanol HCl in THF
The Core Issue: Why It Won't Dissolve The Short Answer: You are fighting thermodynamics.[1][2] Piperidin-2-ylmethanol HCl is an ionic lattice held together by strong electrostatic forces (lattice energy).[3][4][1][2] THF...
Author: BenchChem Technical Support Team. Date: February 2026
The Core Issue: Why It Won't Dissolve
The Short Answer: You are fighting thermodynamics.[1][2]
Piperidin-2-ylmethanol HCl is an ionic lattice held together by strong electrostatic forces (lattice energy).[3][4][1][2] THF is a moderately polar aprotic ether ($ \epsilon \approx 7.5
Cl^- $) and break the ionic lattice of the salt.[4][1]
To proceed, you must alter the system using one of the three protocols below.
Troubleshooting Protocols
Protocol A: In-Situ Neutralization (The "Reaction-Ready" Fix)
Best for: Acylation, alkylation, or protection reactions (e.g., Boc-protection) where the salt is a reactant.[3][4][1]
Concept: Instead of dissolving the salt, you add a soluble organic base that "steals" the HCl, releasing the free amine (which is THF-soluble) directly into the reaction mixture.[1]
Step-by-Step:
Suspend: Place the Piperidin-2-ylmethanol HCl in THF. It will form a white slurry.[1][2]
Add Base: Add 1.1 to 1.5 equivalents of a tertiary amine base (Triethylamine [TEA] or Diisopropylethylamine [DIPEA]).[3][4][1][2]
Equilibrate: Stir at Room Temperature (RT) for 15–30 minutes.
Observation: The slurry will change texture.[1][2] The Piperidin-2-ylmethanol dissolves, but a new precipitate forms (TEA[3][4][1]·HCl or DIPEA[3][2]·HCl).
Proceed: Add your electrophile (e.g., Boc anhydride, Acid Chloride).[3][1][2] The reaction proceeds on the free amine in solution.[1][2]
Critical Check:
Did the reaction turn homogeneous? No.[3][1][2] You exchanged one salt for another. This is normal.
Is the alcohol group reacting? If using strong electrophiles (e.g., Acetyl Chloride), the primary alcohol ($ -CH_2OH $) may also react.[3][4][1] Use selective conditions or protecting groups if N-selectivity is required.[3][4][1][2]
Protocol B: External Free-Basing (The "Clean Start" Fix)
Best for: Organometallic catalysis or reactions sensitive to foreign salts (like TEA[3][4]·HCl).
Concept: Convert the salt to the neutral "Free Base" form (oil/solid) before introducing it to THF. The free base is highly soluble in THF.[1][2]
Workflow Diagram:
Caption: Figure 1. External free-basing workflow to isolate THF-soluble amine.
Protocol:
Dissolve the HCl salt in a minimum amount of water (approx. 3–5 mL/g).[1][2]
Slowly add 2M NaOH or Saturated $ Na_2CO_3 $ until pH > 10.[3][1][2]
Extract the aqueous layer 3 times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[4][1][2]
Note: DCM is preferred as the amino-alcohol is quite polar and might stay in water if EtOAc is used.[3][1][2]
Dry combined organics over $ Na_2SO_4 $, filter, and concentrate in vacuo.
Result: A colorless to pale yellow viscous oil.[3][1][2] This oil will dissolve instantly in THF.[3][1][2]
Protocol C: Co-Solvent Engineering (The "Compromise")
Best for: Hydrogenations or reductions where salts are tolerated but solubility is required.[4]
Concept: Add a polar protic solvent to break the lattice.[1][2]
Protic solvent.[3][1][2][5] Incompatible with Grignards, LAH, or n-BuLi.[3][4][1]
Water
10:1 to 5:1
Moderate.
Biphasic mixture unless ratio is low.[3][1][2] Incompatible with moisture-sensitive reagents.[3][4][1][2]
DMF / DMSO
9:1
High.
High boiling point.[3][1][2] Difficult to remove during workup.
DCM
1:1
Low.
Does not significantly improve salt solubility.[3][1][2]
Diagnostic Decision Tree
Use this logic flow to determine the correct protocol for your experiment.
Caption: Figure 2. Logic gate for selecting the appropriate solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: Can I just heat the THF to dissolve the salt?A: Generally, no .[1][2] While heating increases solubility kinetics, the thermodynamic limit of amine HCl salts in THF is extremely low.[1][2] You will likely just reflux a slurry.[1][2] Furthermore, heating amine salts in THF can sometimes lead to ring-opening polymerization of THF (though rare without strong Lewis acids) or degradation of the amino-alcohol.[3][4][1]
Q2: I used Protocol A (In-Situ), but I still see solids. Is it working?A: Yes. The solid you see is likely the hydrochloride salt of the base you added (e.g., Triethylamine Hydrochloride), which is also insoluble in THF.[1]
Verification: Take a small aliquot, filter off the solid, and run a TLC of the filtrate.[1] You should see the spot for the free amine (Piperidin-2-ylmethanol) near the baseline (it is very polar) or use a stain like Ninhydrin (turns red/purple).[3][4][1]
Q3: Is Piperidin-2-ylmethanol hygroscopic?A: Yes, the HCl salt is hygroscopic.[3][4][1] If your THF is "dry" (anhydrous) but your salt has been sitting open on the bench, you are introducing water.[1][2] Always dry the salt in a vacuum desiccator over $ P_2O_5 $ if strict anhydrous conditions are required.[1][2]
Q4: Will free-basing cause racemization?A: If you are using the chiral version (e.g., (S)-Piperidin-2-ylmethanol), standard free-basing with NaOH/DCM at room temperature generally preserves stereochemistry.[3][4][1] However, avoid prolonged heating of the free base, as the presence of the adjacent hydroxyl group can facilitate racemization via reversible ring-opening or hydride shifts under extreme conditions.[1]
References
PubChem. 2-Piperidinemethanol hydrochloride.[3][4][1][2] National Library of Medicine.[1][2] Available at: [Link][3][4]
Reichardt, C. (2003).[3][1][2] Solvents and Solvent Effects in Organic Chemistry. 3rd ed.[3][1][2] Wiley-VCH.[4][1][2] (Authoritative text on solvent polarity and lattice energy interactions).
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. 2nd ed.[3][1][2] Oxford University Press.[3][1][2] (General principles of amine salt solubility and neutralization).
(R)-Piperidin-2-ylmethanol hydrochloride (also known as (R)-2-hydroxymethylpiperidine HCl) is a critical chiral building block. However, users frequently encounter three specific failure modes:
Hygroscopic Collapse: The salt turns into an intractable oil or "goo" upon exposure to air.
Enantiomeric Drift: Loss of optical purity during aggressive recrystallization.
Persistent Coloration: Yellow/brown oxidation byproducts that resist standard washing.
This guide moves beyond basic textbook protocols to address the causality of these failures and provides self-validating purification systems.
Module 1: Critical Workflows (Visualization)
Figure 1: Purification Logic Flow
Caption: Decision matrix for selecting the correct purification pathway based on crude material state.
Module 2: Troubleshooting Guides (Q&A Format)
Topic A: Crystallization & "Oiling Out"
Q: My product refuses to crystallize and remains a viscous oil. How do I force solidification?
The Technical Reality:
This compound is an amino-alcohol.[1] The hydroxyl group and the secondary amine create a hydrogen-bonding network that traps solvent (especially water), lowering the glass transition temperature. If you used aqueous HCl, you likely have trapped water.
Protocol: The "Double-Displacement" Method
Do not simply cool the oil. You must displace the solvating impurities.[2]
Solvent Swap: If the oil was formed in water or methanol, rotovap to dryness. Add absolute ethanol (EtOH) and rotovap again (azeotropic drying). Repeat 2x.
Dissolution: Dissolve the dried oil in the minimum volume of warm absolute EtOH (approx. 3-5 mL per gram).
Precipitation: While stirring rapidly, add Diethyl Ether (Et₂O) or MTBE dropwise until persistent turbidity is observed.
Critical Ratio: Target a 1:3 to 1:5 ratio of Alcohol:Ether.
Seeding: Add a seed crystal of pure material. If none exists, scratch the glass interface with a spatula.
Curing: Store at -20°C for 12 hours.
Q: I see crystals, but they turn to liquid immediately upon filtration. Why?
The Technical Reality:
The salt is extremely hygroscopic. The ambient humidity in your lab is condensing onto the cold crystals during vacuum filtration, dissolving them (deliquescence).
Corrective Action:
Use a Schlenk Frit: Filter under a positive pressure of Nitrogen or Argon, not open vacuum.
Wash Solvent: Use anhydrous ether for the wash step.
Drying: Transfer immediately to a vacuum desiccator containing
(Phosphorus Pentoxide) or KOH pellets.
Topic B: Enantiomeric Purity (ee)
Q: My chiral HPLC shows only 92% ee. Can I upgrade this to >99% via recrystallization of the HCl salt?
The Technical Reality:
Recrystallizing the HCl salt is often inefficient for upgrading enantiomeric excess (ee) because the racemic crystal lattice may be isomorphous or have similar solubility to the pure enantiomer.
Recommendation:
If ee is <95%, do not try to purify the HCl salt directly. Instead, perform a "Resolution Reset":
Liberate the Base: Treat with 2M NaOH and extract into DCM.
Tartrate Formation: React the free base with dibenzoyl-L-tartaric acid in methanol/acetone.
Why? The diastereomeric tartrate salts usually have a much larger solubility difference between the (R,L) and (S,L) forms than the simple HCl enantiomers.
Recrystallize the Tartrate: Upgrade the tartrate salt to >99% ee.
Reform HCl: Liberate the base again and treat with anhydrous HCl (4M in Dioxane) to precipitate the final pure salt.
Topic C: Impurity Removal (Color & Byproducts)
Q: The salt has a persistent yellow/brown tint. Is this acceptable?
The Technical Reality:
No. The color typically indicates oxidation products (N-oxides) or polymerized pyridine residues from the starting material. These can act as radical initiators, destabilizing the drug product later.
The "Carbon Polish" Protocol:
Dissolve the salt in warm Methanol (MeOH).
Add Activated Charcoal (SX-Ultra or equivalent) at 5% w/w relative to the substrate.
Stir at 40°C for 30 minutes.
Filter through a Celite 545 pad (diatomaceous earth) to remove all carbon fines.
*Note: Exact melting points for salts vary heavily with residual solvent/water content. DSC is preferred over capillary melting point.
Module 4: Synthesis Pathway Visualization
Figure 2: The "Resolution Reset" Pathway
Caption: Workflow for upgrading enantiomeric excess (ee) using tartaric acid before final HCl salt formation.
References
BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. (General protocols for piperidine isolation and solvent selection).
Google Patents (WO2009065872A2). Improved processes for the synthesis of varenicline L-tartrate. (Describes the use of tartaric acid derivatives for resolving piperidine-like bicyclic amines).
Sigma-Aldrich. Safety Data Sheet: 2-Piperidinemethanol. (Hygroscopicity and handling data).
PubChem. 2-(Hydroxymethyl)piperidine Compound Summary. (Physical properties and identifiers).
Rubin Group. Recrystallization Techniques and Solvent Selection. (General organic chemistry support for amine salt crystallization).
Disclaimer: This guide is intended for qualified laboratory personnel only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Technical Support Center: Purification of (R)-2-Piperidinemethanol Hydrochloride
This guide is structured as a Tier-3 Technical Support resource, designed for senior chemists and process engineers. It prioritizes actionable troubleshooting over generic definitions.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier-3 Technical Support resource, designed for senior chemists and process engineers. It prioritizes actionable troubleshooting over generic definitions.
Case ID: PUR-PMXH-002
Status: Active
Subject: Impurity Removal & Crystallization Optimization
Executive Summary
(R)-2-Piperidinemethanol hydrochloride (CAS: 15336-74-0 for (R)-isomer free base; HCl salt analogs) is a critical chiral building block. Common purification challenges stem from its extreme hygroscopicity , the difficulty of separating the (S)-enantiomer via standard crystallization, and the tendency of the crude salt to "oil out" rather than crystallize. This guide addresses the removal of process-related impurities (reductive byproducts, inorganic salts) and enantiomeric enrichment.
Module 1: Impurity Profiling & Diagnostics
Q: My crude material is off-white/yellow. How do I determine if this is a chemical impurity or just "color"?A: Color in piperidine derivatives is frequently caused by trace oxidation products (N-oxides) or polymerized by-products from the reduction step (e.g., if prepared from (R)-pipecolic acid or pyridine precursors).
Diagnostic: Run a Residue on Ignition (ROI) test. If ROI > 0.5%, you have trapped inorganic salts (Boron/Aluminum from hydride reductions or Pd/Pt from catalytic hydrogenation).
Action: If ROI is high, a simple recrystallization will fail because the salts will act as nucleation sites for oiling. You must perform a "Free-Base & Filter" swap (see Module 3) before attempting crystallization.
Q: How do I distinguish between the enantiomer and chemical impurities in the salt form?A: Standard HPLC on a C18 column will not separate the enantiomers. You must use a chiral column (e.g., Chiralpak AD-H or OD-H) with a non-polar mobile phase (Hexane/IPA/Diethylamine).
Note: The HCl salt must be neutralized in situ or prior to injection for many chiral columns.
Chemical Impurities: Look for (R)-Pipecolic acid (starting material) using LC-MS (M+1 = 130.1). It is amphoteric and often co-precipitates with the HCl salt.
Visualization: Impurity Fate Map
Figure 1: Decision matrix for impurity removal based on initial analytical profiling.
Module 2: Recrystallization Protocols
Q: The product is "oiling out" instead of crystallizing. Why?A: This is the most common failure mode. It occurs due to Phase Separation of a Supersaturated Solution (LLPS) before nucleation can occur.
Cause 1: Water. The compound is hygroscopic. Even 1-2% water content lowers the glass transition temperature, causing the salt to form a "gum" rather than a lattice.
Cause 2: Too rapid cooling.
Cause 3: Impurity Load. High impurity levels suppress the melting point.
Q: What is the recommended solvent system for the HCl salt?A:
Solvent System
Ratio (v/v)
Protocol Notes
Suitability
Isopropanol (IPA)
100%
Dissolve at reflux. Cool very slowly.
Best Balance. Good yield/purity compromise.
EtOH / Et₂O
1:4
Dissolve in min. hot EtOH. Add Et₂O until turbid.
High Recovery. Risk of oiling if Et₂O added too fast.
Acetonitrile (MeCN)
100%
Reflux.
Polymorph Control. Good for rejecting polar impurities.
| Methanol | N/A | AVOID. Solubility is too high; recovery will be poor. | Only for carbon treatment steps. |
Protocol: The "Anti-Oil" Crystallization
Drying: Dry the crude solid under high vacuum ( < 5 mbar) at 40°C for 4 hours to remove trace water.
Dissolution: Suspend solid in Isopropanol (IPA) (approx. 5-7 mL per gram).
Heating: Heat to reflux (82°C). If it does not dissolve, add Methanol dropwise only until clear.
Seeding (Critical): Cool to ~60°C. Add a seed crystal of pure (R)-2-Piperidinemethanol HCl.
If you lack seeds: Scratch the inner glass wall with a glass rod to induce nucleation.
Cooling: Wrap the flask in a towel to ensure cooling to Room Temp takes >2 hours.
Collection: Filter under Nitrogen (to prevent moisture uptake). Wash with cold IPA.
Module 3: Enantiomeric Enrichment
Q: My optical rotation is lower than the literature value ([α]D ≈ +15° to +18°). Can I upgrade the ee% by recrystallizing the HCl salt?A: Yes, but efficiency depends on the phase diagram.
Scenario A (Conglomerate): If the racemate is a mechanical mixture of R and S crystals, recrystallization works efficiently.
Scenario B (Racemic Compound): If the R and S form a co-crystal (most likely for this class), the eutectic point limits the max yield.
Recommendation: If ee is < 90%, do not rely solely on HCl salt recrystallization. You will lose too much mass.
Alternative Strategy (Resolution):
If ee is < 80%, convert to the free base and perform a classical resolution using (L)-(+)-Tartaric acid in Ethanol. The diastereomeric salt difference is often larger than the enantiomeric difference of the HCl salts.
Module 4: Removal of Inorganic/Color Impurities
Q: The salt is brown/grey. Activated carbon isn't working in IPA.A: Activated carbon works best in polar, protic solvents where the organic salt is fully solvated, not just suspended.
Switch Solvents: Dissolve the crude HCl salt in Methanol (solubility is very high).
Carbon Treat: Add activated carbon (SX-Ultra or equivalent) at 5 wt% of the substrate.
Reflux: Boil for 30 mins.
Hot Filtration: Filter through Celite while hot.
Solvent Swap: Rotovap the Methanol to a thick oil. Immediately add IPA and rotovap again (azeotropic drying). Then proceed to the IPA crystallization described in Module 2.
Visualization: Thermodynamic Cycle for Crystallization
Figure 2: Thermodynamic pathway to avoid "oiling out" during crystallization.
References
Synthesis & Properties: K. A. Scheidt, et al. "Stereoselective Synthesis of Piperidine Derivatives." Journal of Organic Chemistry, 2004.
Resolution Methods: "Process for the preparation of optically active 2-piperidinemethanol." US Patent 5,236,157.
Purification of Amino Alcohols: W.L.F. Armarego, Purification of Laboratory Chemicals, 8th Edition. Butterworth-Heinemann, 2017.
Hygroscopicity Management: "Handling of Hygroscopic Pharmaceutical Salts." Chemical Engineering Progress, 2019.
Optimization
Technical Support Center: Crystallization Engineering for (R)-Piperidin-2-ylmethanol HCl
Document ID: TSC-CRYST-2024-09 Subject: Optimization, Troubleshooting, and FAQ for (R)-2-Hydroxymethylpiperidine Hydrochloride Audience: Process Chemists, Formulation Scientists, R&D Personnel Introduction: The Challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-CRYST-2024-09
Subject: Optimization, Troubleshooting, and FAQ for (R)-2-Hydroxymethylpiperidine Hydrochloride
Audience: Process Chemists, Formulation Scientists, R&D Personnel
Introduction: The Challenge of Chiral Amino-Alcohols
(R)-Piperidin-2-ylmethanol HCl is a critical chiral building block for various kinase inhibitors and pharmaceutical intermediates. However, its crystallization presents a "perfect storm" of physicochemical challenges:
High Solubility/Hygroscopicity: The polar hydroxymethyl group combined with the secondary amine salt creates a lattice with high affinity for water and protic solvents.
Oiling Out (LLPS): The compound is prone to Liquid-Liquid Phase Separation (LLPS) rather than immediate nucleation, particularly in the presence of impurities or water.[1]
Enantiomeric Eutectics: Achieving high enantiomeric excess (%ee) often requires overcoming the specific solubility profile of the racemate vs. the pure enantiomer.
This guide moves beyond basic recipes to provide a mechanistic understanding of how to control the crystallization landscape.
Module 1: Solving the "Oiling Out" (LLPS) Problem
The Issue: You add an anti-solvent (e.g., MTBE or Ether) to your alcoholic solution, and instead of white crystals, a second heavy liquid phase (oil) separates at the bottom.[2]
The Science: This is a thermodynamic state where the energy barrier to form an amorphous liquid is lower than the barrier to organize into a crystal lattice. It usually occurs when supersaturation is generated too rapidly or when the temperature is above the spinodal decomposition point but below the solubility curve.
Troubleshooting Workflow: The Anti-Oil Strategy
Figure 1: Decision matrix for remediation of oiling out phenomena during crystallization.
Corrective Protocol: Seeded Cooling with Anti-Solvent
Do not rely on spontaneous nucleation.[1][3] You must provide a template (seed) for the crystal lattice to grow.
Dissolution: Dissolve crude (R)-Piperidin-2-ylmethanol HCl in Methanol (MeOH) or Ethanol (EtOH) (approx. 3-5 volumes).
Critical: Ensure KF (water content) is <0.5%. Water stabilizes the oil phase.
Filtration: Polish filter to remove insoluble mechanical impurities.
Initial Anti-Solvent: Add MTBE or EtOAc dropwise until the solution is slightly turbid (cloud point), then add just enough MeOH to clear it.
Seeding: Cool to 20-25°C. Add 0.5 - 1.0 wt% of pure crystalline seeds.
Note: If you lack seeds, scratch the glass wall or sonicate a small aliquot to induce nucleation, then use that as seed.
Aging: Stir at 20°C for 1-2 hours. Do not add more anti-solvent yet. Allow the seed bed to grow.
Extension: Slowly add the remaining anti-solvent (MTBE/EtOAc) over 4-6 hours.
Ratio Target: Final Solvent:Anti-Solvent ratio should be roughly 1:3 to 1:5.
Isolation: Filter under N2 (hygroscopic!). Wash with cold MTBE.
Module 2: Salt Formation & Stoichiometry
The Issue: The salt is sticky, acidic, or has low melting point.
The Science: Excess HCl acts as an impurity. While stoichiometric HCl (1.0 eq) forms the salt, excess HCl (e.g., 1.5 eq) can solubilize the salt in organic media or induce hygroscopicity by forming dynamic solvates.
Comparison of Salt Formation Routes
Feature
Aqueous HCl Route
Anhydrous Gas/Ether Route (Recommended)
Reagent
37% Aqueous HCl
HCl gas in Dioxane/Ether/MeOH
Solvent System
Water/Alcohol
Ethanol/MTBE or IPA/EtOAc
Risk of Oil
High (Water is difficult to remove)
Low (System remains anhydrous)
Impurity Purge
Moderate
High (Impurities stay in mother liquor)
Yield
Lower (Loss to mother liquor)
Higher
Recommended Protocol: Anhydrous Generation[2][4]
Dissolve the free base (R)-Piperidin-2-ylmethanol in Isopropyl Acetate (IPAc) or Ethanol .
Cool to 0-5°C.
Slowly charge 1.05 equivalents of HCl (e.g., 4M in Dioxane or generated gas).
Why 1.05 eq? Slight excess ensures full conversion, but avoid large excesses.
If precipitation is immediate and amorphous (gummy), heat the mixture to reflux (or near boiling) to dissolve the gum.
Allow to cool slowly (10°C/hour) to crystallize.
Module 3: Enantiomeric Purity (Upgrading %ee)
The Issue: Your crude material is 85% ee, but you need >98% ee.
The Science: (R)-Piperidin-2-ylmethanol HCl often behaves as a conglomerate (rare) or forms a racemic compound . If it is a racemic compound, the eutectic point determines the maximum possible yield of pure enantiomer from a solution.
Optimization Strategy:
If simple recrystallization fails to upgrade %ee, you are likely at the eutectic composition. You must switch strategies:
Derivatization/Resolution (Pre-Salt): If %ee is low (<80%), do not try to purify the HCl salt directly. Revert to the free base and perform a resolution with L-(+)-Tartaric acid or N-Acetyl-L-Leucine in Ethanol [1, 2].
The "Entrainment" Trick (If Conglomerate): If the HCl salt is a conglomerate, you can use preferential crystallization.
Supersaturate the racemic solution.
Seed with pure (R)-enantiomer.
Harvest crystals before the (S)-enantiomer nucleates.
Frequently Asked Questions (FAQ)
Q1: My product turns into a liquid immediately upon filtration. Why?A: This is deliquescence . The critical relative humidity (CRH) of this salt is likely low.
Fix: You must filter under a nitrogen blanket or in a glovebox. Do not use open vacuum filtration in humid air. Wash with anhydrous ether to remove residual high-boiling alcohols.
Q2: Can I use Acetone as an anti-solvent?A:Avoid Acetone. Primary and secondary amines can react with ketones (Acetone) to form hemiaminals or imines (Schiff bases), even as salts, leading to a yellowing of the product and loss of purity over time. Use Esters (EtOAc, IPAc) or Ethers (MTBE, THF).
Q3: How do I remove the yellow color from the crude salt?A: The yellow color is often due to oxidation of the piperidine ring or trace pyridine impurities.
Fix: Perform a carbon treatment (Activated Charcoal) on the free base solution before salt formation. Carbon treatment of the salt in water is less effective and introduces water removal issues.
Q4: What is the best way to dry the final crystals?A: Vacuum oven at 40-45°C with a P2O5 (Phosphorus Pentoxide) trap. The P2O5 helps scavenge the final traces of water that the salt holds onto tightly.
References
Separation of Piperidine Alcohols. US Patent 20080051579A1. Describes the resolution of 2-piperidin-2-yl-ethanol using N-acetyl-L-leucine.
Process for preparing 2-piperidineethanol compounds. US Patent 6258955B1.[4] Details the hydrogenation routes and impurity profiles (N-methylated byproducts).
Oiling Out in Crystallization. Mettler Toledo Technical Resources. Comprehensive guide on Liquid-Liquid Phase Separation (LLPS) mechanisms.
PubChem Compound Summary: 2-Piperidinemethanol. National Library of Medicine. Physicochemical property data.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions & Stereochemical Erosion
Ticket ID: CHEM-SUP-2024-001
Status: Open
Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Identify Your Failure Mode
Before optimizing, we must diagnose the specific side reaction.[1] (R)-Piperidin-2-ylmethanol (also known as (R)-2-hydroxymethylpiperidine) is a "privileged scaffold" but chemically treacherous due to the 1,2-amino-alcohol relationship (specifically, a
-amino alcohol relative to the ring, but chemically behaving as a vicinal system regarding "neighboring group participation").
Select the symptom that best matches your observation:
Symptom
Probable Cause
Mechanism
Product is a 7-membered ring (Azepane)
Ring Expansion
Nitrogen attacks the activated exocyclic carbon (Neighboring Group Participation).
Loss of Optical Rotation (ee% drops)
Racemization
Formation of a symmetrical aziridinium intermediate or deprotonation of the -chiral center.
Low Yield / Polymerization
N-Alkylation / Dimerization
Free amine reacting with the activated alcohol of another molecule (Intermolecular ).[1]
No Reaction / Recovery of SM
Salt Formation
Reagent (e.g., SOCl) protonates the amine, rendering it unreactive (sometimes desirable, see Protocol A).[1]
The Core Mechanism: The "Aziridinium Trap"
The most critical failure mode in substituting the hydroxyl group (e.g., Chlorination, Tosylation, Fluorination) is Neighboring Group Participation (NGP) .[1]
If the nitrogen atom is not sufficiently deactivated (protected), its lone pair will attack the activated methylene carbon (
). This forms a bicyclic 1-azoniabicyclo[3.1.0]hexane intermediate (often generalized as an aziridinium ion).[1]
Path A (Retention): Nucleophile attacks the exocyclic carbon.[1] Returns the piperidine ring.[1]
Path B (Expansion): Nucleophile attacks the endocyclic carbon (C2).[1] Expands the ring to a 3-substituted azepane (homopiperidine).
Visualizing the Pathway
Figure 1: The bifurcation pathway driven by Neighboring Group Participation (NGP).[1][2][3][4][5][6][7][8][9][10][11][12] Without protection, the aziridinium intermediate leads to a mixture of piperidine (retention) and azepane (expansion).[1]
to the free amine?A:Risky. While generates HCl which protonates the amine (deactivating it), the equilibrium still allows for some free amine to exist, especially if you heat it or use a base.[1] This leads to the azepane impurity.[1]
Protocol 1: The Hydrochloride Salt Method (High Atom Economy)
Best for: Large scale, avoiding protection/deprotection steps.[1]
Salt Formation: Dissolve (R)-piperidin-2-ylmethanol in
or .[1] Add 1.1 equiv of (4M in dioxane).[1] Filter the white solid.[1]
Why: The ammonium salt (
) is non-nucleophilic.[1] It cannot form the aziridinium ion.[1]
Q: Why did my reaction explode/char?A: DAST generates
.[1] If the substrate is an amino-alcohol, the exotherm can be violent. Furthermore, DAST is notorious for inducing rearrangements via the carbocation/aziridinium mechanism.[1]
Protocol 3: Safe Deoxyfluorination
Mandatory Protection: You must use N-Boc or N-Cbz protection.[1] Free amines are incompatible with DAST (forms highly unstable N-S bonds).[1]
. Do not heat to reflux unless absolutely necessary.
Scavengers: Use XtalFluor-E with
as a promoter for a safer, more selective alternative to DAST.[1]
Scenario C: Converting -OH to -OTs/-OMs (Activation)
Common Reagents: TsCl, MsCl.
Q: I tried to make the tosylate, but I got the chloride?A: If you used
with a hydrochloride salt, the chloride ion () is a better nucleophile than the tosylate is a leaving group in some contexts, or you simply made the alkyl chloride via in-situ displacement.
Q: How to prevent intermolecular dimerization?A: Dilution.
Concentration: Run the reaction at 0.05 M to 0.1 M. High concentrations favor intermolecular attack (dimerization: N of molecule A attacks O-Ts of molecule B).[1]
Comparative Data: Protecting Group Efficiency
The choice of protecting group dictates the stability of the stereocenter and the regioselectivity.
Protecting Group
Electronic Deactivation (Prevents Rearrangement)
Stability to Acid (e.g., SOCl2)
Removal Conditions
Recommendation
None (Free Amine)
Zero (High Risk)
N/A
N/A
Avoid (unless using HCl salt)
N-Boc
Moderate
Low (Cleaves)
TFA or HCl
Good for Appel Reaction ()
N-Cbz
High
High
or HBr/AcOH
Gold Standard for Chlorination
N-Tosyl
Very High
Very High
or
Use only if N-Ts is the final target
N-Acetyl
Moderate
Moderate
Strong Acid/Base
Risk of acyl migration
FAQ: Expert Insights
Q: My product has a lower optical rotation than reported. Did it racemize?A: Not necessarily. (R)-Piperidin-2-ylmethanol derivatives are notorious for having optical rotations that fluctuate heavily with concentration, solvent, and pH (free base vs. salt).[1]
Action: Always convert to a standard derivative (e.g., the Mosher amide or a specific salt) and measure Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) rather than relying solely on polarimetry.[1]
Q: Can I use the Appel Reaction (
) to make the bromide?A: Yes, but the Triphenylphosphine oxide () byproduct is difficult to separate from polar amino-derivatives.
Tip: Use N-Boc protection for Appel reactions.[1] The Boc group makes the molecule lipophilic enough to separate from
via silica chromatography (Hexane/EtOAc).
References
Rearrangement Mechanism (The "Azepane" Shift)
Fuson, R. C., & Zirkle, C. L.[1] "Ring Enlargement of 2-Chloromethylpiperidine."[1] Journal of the American Chemical Society, 70(8), 2760–2762.[1]
Cossy, J., et al.[1] "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion." Journal of the Chemical Society, Perkin Transactions 1, 1997.[1]
Process Safety & Deoxyfluorination
Beaulieu, F., et al.[1] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Organic Letters, 11(21), 5050–5053.[1]
1H NMR interpretation of (R)-Piperidin-2-ylmethanol hydrochloride in D2O
Topic: 1H NMR Interpretation of (R)-Piperidin-2-ylmethanol Hydrochloride in D O Content Type: Publish Comparison Guide 1H NMR Interpretation of (R)-Piperidin-2-ylmethanol Hydrochloride in D O: A Technical Guide Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Interpretation of (R)-Piperidin-2-ylmethanol Hydrochloride in D
O
Content Type: Publish Comparison Guide
1H NMR Interpretation of (R)-Piperidin-2-ylmethanol Hydrochloride in D
O: A Technical Guide
Executive Summary
(R)-Piperidin-2-ylmethanol (also known as (R)-2-hydroxymethylpiperidine) is a critical chiral building block used in the synthesis of glycosidase inhibitors (e.g., miglitol), chiral ligands, and resolution agents.[1] When handled as the hydrochloride salt (HCl), its NMR profile in Deuterium Oxide (D
O) differs significantly from its free base form in organic solvents like CDCl.
This guide provides a definitive interpretation of the 1H NMR spectrum for the HCl salt in D
O, compares it against alternative solvent systems (DMSO-d) and forms (free base), and outlines a self-validating protocol for purity assessment.
Part 1: Experimental Protocol & Sample Preparation
To ensure high-resolution data and reproducible chemical shifts, the following protocol is recommended.
Sample Preparation (HCl Salt)
Mass: Weigh 10–15 mg of (R)-Piperidin-2-ylmethanol HCl.
Solvent: Add 0.6 mL of D
O (99.9% D).
Note: D
O is the preferred solvent for the HCl salt due to solubility. However, it causes the exchange of hydroxyl (-OH) and ammonium (-NH) protons, rendering them invisible.
Reference: Use internal TSP (sodium 3-trimethylsilylpropionate-d
) set to 0.00 ppm. Avoid TMS as it is insoluble in DO.
pH Consideration: The chemical shifts of the alpha-protons (H2, H6) are pH-dependent. Ensure the sample is not buffered to a basic pH, which would deprotonate the amine.
Acquisition Parameters
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
Scans (ns): 16–32 scans are sufficient for >10 mg samples.
Relaxation Delay (d1): Set to ≥ 2.0 seconds to allow relaxation of the methine protons.
Water Suppression: If the HDO residual peak (approx. 4.79 ppm) interferes with the hydroxymethyl signals (3.6–3.9 ppm), use presaturation (zgpr) to suppress the solvent signal.
Part 2: Spectral Interpretation (D
O)
In D
O, the spectrum is dominated by the deshielding effect of the protonated nitrogen (ammonium cation). This pulls the alpha-protons downfield compared to the free base.
Axial proton; distinct from equatorial due to ring conformation.
H-3,4,5
Ring CH
1.40 – 2.00
Multiplets
6H
Shielded methylene envelope.
NH/OH
Exchangeable
Not Observed
N/A
0H
Exchanged with DO to form HDO.
Detailed Signal Analysis
The Alpha-Protons (H2 & H6): In the HCl salt, the nitrogen bears a positive charge. Through the inductive effect (-I), electron density is withdrawn from C2 and C6, shifting these protons downfield to the 2.9 – 3.5 ppm region. In the free base (CDCl
), these typically resonate upfield at 2.6 – 3.0 ppm.
The Hydroxymethyl Group (CH
OH): These protons are diastereotopic (magnetically non-equivalent) due to the adjacent chiral center (C2). They appear as two distinct sets of signals (often doublet of doublets) in the 3.6 – 4.0 ppm range.
Coupling Logic: The H2 methine shows complex coupling to both the CH
OH group and the C3 ring protons. A COSY (Correlation Spectroscopy) experiment is the standard validation method to confirm the connectivity between the 3.6–4.0 ppm region and the 3.2 ppm methine.
Part 3: Comparative Analysis & Alternatives
Researchers often face a choice between solvents (D
O vs. DMSO) and forms (Salt vs. Free Base). This section objectively compares these alternatives.
Comparison 1: Solvent Selection (D
O vs. DMSO-d
)
Feature
DO (Recommended)
DMSO-d (Alternative)
Solubility (HCl Salt)
Excellent
Good
Exchangeable Protons
Invisible. NH and OH exchange rapidly with DO.
Visible. NH appears as broad singlets (8–9 ppm); OH as a triplet/broad peak (~4-5 ppm).
Viscosity/Resolution
Low viscosity yields sharp lines.
High viscosity can broaden lines; requires good shimming.
Comparison 2: Form Verification (HCl Salt vs. Free Base)
If you are unsure if your sample is the salt or the free base, the chemical shift of H2 (Methine) is the diagnostic indicator.
Free Base (in CDCl
): H2 resonates at 2.6 – 2.8 ppm .
HCl Salt (in D
O): H2 resonates at 3.1 – 3.4 ppm .
Mechanism: The protonation of the amine lone pair removes electron density, causing a significant downfield shift (deshielding).
Part 4: Visualization of Logic Flows
Diagram 1: Assignment & Validation Workflow
This diagram outlines the logical steps to assign the spectrum and validate the structure using 2D NMR techniques.
Caption: Workflow for assigning and validating the NMR signals of (R)-Piperidin-2-ylmethanol HCl, highlighting the critical step of water suppression if the HDO peak overlaps with the hydroxymethyl signals.
Diagram 2: Solvent Decision Tree
This diagram guides the researcher in choosing the correct solvent based on the analytical goal (Purity vs. Structural Elucidation).
Caption: Decision tree for selecting between D2O and DMSO-d6 based on whether the user needs to observe exchangeable protons (NH/OH) or simply assess bulk purity.
Part 5: Impurity Profiling
When synthesizing (R)-Piperidin-2-ylmethanol, specific impurities are common. Use the following diagnostic signals to detect them in D
O or CDCl.
Benzyl Alcohol (Cleavage Byproduct):
Origin: Often formed during the hydrogenation of Cbz-protected precursors.
Origin: If the starting material was 2-hydroxymethylpyridine.
Signal: Distinct aromatic protons in the 8.0 – 8.6 ppm region.
Toluene (Solvent Residue):
Signal: Methyl singlet at 2.3 ppm ; Aromatic multiplets at 7.1 – 7.3 ppm .
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3] Link
Riley, T. N., et al. (1976).[4] Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines. Journal of Medicinal Chemistry, 19(2), 334–336.[4] (Provides foundational synthesis and characterization data for piperidin-2-ylmethanol derivatives). Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76876, 2-Piperidinemethanol. Retrieved from PubChem. Link
Comparative Guide: Enantioseparation of (R) and (S)-Piperidin-2-ylmethanol
Executive Summary: The Analytical Challenge Piperidin-2-ylmethanol (also known as 2-hydroxymethylpiperidine) represents a classic "blind spot" in pharmaceutical analysis. As a chiral building block for various APIs (incl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Challenge
Piperidin-2-ylmethanol (also known as 2-hydroxymethylpiperidine) represents a classic "blind spot" in pharmaceutical analysis. As a chiral building block for various APIs (including local anesthetics and fungicides), its enantiomeric purity is critical. However, two intrinsic properties make its separation and detection notoriously difficult:
UV Silence: The molecule lacks a conjugated
-system, resulting in negligible UV absorbance above 210 nm.
Basicity: The secondary amine functionality (
) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
This guide compares the two most robust methodologies to overcome these hurdles: Direct Chiral Normal-Phase HPLC (utilizing polysaccharide columns with additives) and Indirect Derivatization-Based Reversed-Phase HPLC (utilizing chiral reagents on achiral columns).
Method A: Direct Chiral HPLC (The "Dilute-and-Shoot" Approach)
This method is the industry standard for raw material release testing where sample concentration is high (>1 mg/mL) and rapid turnover is required. It relies on the specific cavity size of amylose-based stationary phases.
The Mechanism
The separation utilizes a Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column. The piperidine ring fits into the chiral cavities of the amylose polymer. Crucially, the mobile phase must contain a basic modifier (Diethylamine) to suppress the protonation of the piperidine nitrogen, ensuring sharp peaks.
UV @ 210 nm (or Refractive Index / ELSD for better sensitivity)
Injection Vol.
10–20 µL (1 mg/mL concentration)
Elution Order
(S)-enantiomer typically elutes first, followed by (R).
Critical Insight: Do not use Acetonitrile with Chiralpak AD-H unless it is the "Immobilized" version (Chiralpak IA), as it can strip the coated phase.
Performance Metrics[3]
Resolution (
): Typically > 2.5 (Baseline separation).
Limit of Detection (LOD): High (~50 µg/mL with UV). Poor sensitivity is the main drawback.
Throughput: High (< 15 min run time).
Method B: Indirect Derivatization (The High-Sensitivity Approach)
When analyzing trace impurities or biological samples (plasma/urine), Method A fails due to poor UV sensitivity. Method B involves derivatizing the analyte with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) .
The Mechanism
GITC reacts with the secondary amine of piperidin-2-ylmethanol to form two stable diastereomers (thiourea derivatives). These diastereomers have different physical properties and can be separated on a standard, inexpensive C18 column. Furthermore, the thiourea linkage provides a UV chromophore (absorbance at 254 nm), improving sensitivity by orders of magnitude.
Derivatization Protocol[5]
Preparation: Mix 50 µL of sample (in acetonitrile) with 50 µL of GITC solution (0.5% w/v in acetonitrile).
Reaction: Add 10 µL of Triethylamine (catalyst). Vortex and incubate at room temperature for 30 minutes.
Quenching: Add 10 µL of Ethanolamine to scavenge excess GITC.
Dilution: Dilute to volume with mobile phase before injection.
Diastereomer 1 (from S-enantiomer) vs Diastereomer 2 (from R-enantiomer). Order must be confirmed with standards.
Comparative Analysis & Decision Logic
The following decision tree illustrates when to apply each method based on your specific laboratory constraints.
Figure 1: Decision matrix for selecting the appropriate analytical workflow.
Data Comparison Summary
Metric
Method A (Direct / AD-H)
Method B (Indirect / GITC)
Resolution ()
High (2.0 – 5.0)
Moderate (1.5 – 3.0)
Sensitivity (LOD)
Low (~50 µg/mL)
High (~0.5 µg/mL)
Prep Time
Minimal (Dissolve & Inject)
High (30-60 min reaction)
Cost Per Run
High (Expensive Column)
Low (Cheap Column, Cheap Reagents)
Robustness
Sensitive to Mobile Phase Water
Robust (Standard RP conditions)
Visualizing the Chemistry
Understanding the derivatization mechanism is vital for troubleshooting Method B. If the reaction is incomplete, quantification will fail.
Figure 2: Reaction pathway for GITC derivatization forming UV-active diastereomers.
References
Daicel Chiral Technologies. (2003). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
MDPI. (2024). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates. Retrieved from [Link]
National Institutes of Health (NIH). (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Retrieved from [Link]
ResearchGate. (2010). Separation of racemic drugs on Chiralpak AD-H and Chiralpak AS-H. Retrieved from [Link]
Validation
A Comparative Guide to Establishing Optical Rotation Standards for (R)-2-Hydroxymethylpiperidine Hydrochloride
In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of optically active compounds is not merely a regulatory formality but a cornerstone of ensuring drug efficacy and safety....
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of optically active compounds is not merely a regulatory formality but a cornerstone of ensuring drug efficacy and safety.[1][2][3] (R)-2-Hydroxymethylpiperidine hydrochloride, a key chiral building block, presents a common challenge: it is not a primary, certified reference material for polarimetry. Therefore, researchers and quality control laboratories must establish a robust, verifiable in-house standard.
This guide provides an in-depth technical comparison of methodologies for establishing and validating an optical rotation standard for (R)-2-Hydroxymethylpiperidine hydrochloride. We will explore the process of creating a reliable in-house standard and compare its application against primary, traceable standards like sucrose and quartz plates. The narrative is grounded in the principles of experimental causality, ensuring that every protocol is a self-validating system.
The Foundational Principle: Specific Rotation
Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[4][5] The extent of this rotation is quantified as the specific rotation [α], a standardized value that accounts for experimental variables. The calculation, governed by Biot's Law, is fundamental to comparing results across different laboratories and conditions.[4][6][7]
The formula for specific rotation is:
[α]Tλ = (100 * α) / (l * c)
Where:
[α] : Specific rotation in degrees.
T : Temperature in degrees Celsius (commonly 20°C or 25°C).
λ : Wavelength of light in nanometers (typically the sodium D-line at 589 nm).[2][8]
α : The observed rotation in degrees.
l : The path length of the sample tube in decimeters (dm).[8][9]
c : The concentration of the solution in g/100 mL.[8][9]
Understanding the factors that influence the observed rotation—concentration, path length, temperature, solvent, and wavelength—is critical for accurate and reproducible measurements.[6][8][10]
Part 1: Establishing a Qualified In-House Standard
Since (R)-2-Hydroxymethylpiperidine hydrochloride is not a commercially available primary standard for polarimetry, the onus is on the laboratory to qualify its own reference material. This process is twofold: ensuring absolute chemical purity and then meticulously measuring its optical rotation under rigorously controlled conditions.
Protocol 1: Purity Verification of (R)-2-Hydroxymethylpiperidine HCl
Causality: The specific rotation is an intrinsic property of the molecule. Any chemical or enantiomeric impurity will alter the observed rotation, leading to an inaccurate standard.[1][11] For instance, the presence of the (S)-enantiomer would decrease the magnitude of the observed rotation, potentially leading to a null rotation in a racemic mixture.[12] Therefore, comprehensive purity analysis is non-negotiable.
Step-by-Step Methodology:
Source Material: Obtain the highest purity (R)-2-Hydroxymethylpiperidine hydrochloride available. If synthesized in-house, ensure final purification steps (e.g., recrystallization) are documented.
Structural Confirmation (NMR & MS):
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and identify any organic impurities.
Use Mass Spectrometry (MS) to verify the molecular weight.
Purity Assessment (HPLC):
Develop a High-Performance Liquid Chromatography (HPLC) method to determine chemical purity (area % at a suitable wavelength).
Crucially, use a chiral HPLC column to determine enantiomeric purity and ensure the absence or quantification of the (S)-enantiomer.
Non-Volatile Impurities (Residue on Ignition): Perform a residue on ignition test to quantify inorganic impurities.
Water Content (Karl Fischer Titration): Accurately measure the water content, as this will be critical for calculating the precise concentration of the analyte.
Documentation: Consolidate all data into a Certificate of Analysis for the in-house reference material.
Protocol 2: Measuring the Specific Rotation
Causality: A standardized and controlled procedure is essential to mitigate variability. Temperature fluctuations, in particular, can significantly affect optical rotation, making precise control via systems like Peltier elements a requirement for accuracy.[6][11] The choice of solvent can also influence the measurement. While a literature value of [α]²⁵_D -8.25 (c 0.14, H₂O) exists, it must be independently verified as it represents a single experimental finding, not a certified value.[13]
Step-by-Step Methodology:
Instrument Calibration: Before any measurement, calibrate the polarimeter according to the manufacturer's instructions or a recognized standard operating procedure (SOP), often using certified quartz plates or a sucrose standard solution.[14][15] This step ensures the instrument's accuracy is traceable to a national standard (e.g., NIST).[14]
Solution Preparation:
Accurately weigh a suitable amount of the purified (R)-2-Hydroxymethylpiperidine HCl (e.g., 100 mg).
Quantitatively transfer it to a 10 mL volumetric flask.
Dissolve and dilute to the mark with high-purity water (or another specified solvent). Ensure complete dissolution.
Calculate the precise concentration (c, in g/100 mL), correcting for water content and purity determined in Protocol 1.
Measurement Conditions:
Set the polarimeter's temperature control to a standard value, typically 20°C or 25°C (e.g., 25.0 ± 0.5 °C).[2][16]
Set the wavelength to the sodium D-line (589 nm).
Zeroing the Instrument:
Rinse a clean polarimeter tube (e.g., 1.0 dm) with the solvent (water).
Fill the tube with the solvent, ensuring no air bubbles are in the light path.[15][17]
Place the tube in the polarimeter and perform a blank measurement to zero the instrument.
Sample Measurement:
Rinse the polarimeter tube with the prepared sample solution.
Fill the tube with the sample solution, again ensuring no air bubbles.
Place the tube in the instrument and allow the temperature to equilibrate.
Record the observed rotation (α). Take at least five independent readings and calculate the average.[15]
Calculation and Reporting:
Use the average observed rotation (α), the known path length (l), and the calculated concentration (c) to determine the specific rotation [α] using Biot's Law.
Report the value with all experimental conditions: e.g., [α]²⁵_D = -X.X° (c = Y.YY, H₂O).
Part 2: Comparison with Primary Polarimetric Standards
While an in-house standard is essential for routine analysis of a specific compound, its value must be anchored to primary, internationally recognized standards. This ensures traceability and inter-laboratory comparability. The two most common primary standards are certified quartz plates and sucrose.
Feature
In-House (R)-2-HMP HCl Standard
NIST-Traceable Quartz Plate
NIST-Traceable Sucrose (SRM 17f)
Traceability
Not directly traceable. Value is established relative to a calibrated instrument.
Directly traceable to NIST. Provides a fixed, certified rotation value.[14][16]
Directly traceable to NIST. Certified for chemical purity and optical rotation of a "normal solution".[18]
Application
Specific for identity, purity, and concentration assays of (R)-2-HMP HCl.
Instrument performance verification and calibration across a range of values.[16]
Instrument calibration and linearity checks.[15][18][19]
Stability
Potentially susceptible to degradation or hygroscopicity over time. Requires periodic re-qualification.
Extremely stable and durable. Does not degrade.
Crystalline solid is stable, but solutions must be freshly prepared.
Preparation
Requires careful weighing, dissolution, and concentration calculation for each use.
No preparation needed. Simply place in the instrument.
Requires precise preparation of solutions (e.g., a "normal sugar solution").[18]
Cost & Availability
Cost of high-purity material and analytical resources for qualification.
Higher initial investment for the certified plate.
Acceptable for routine QC when properly qualified and documented.
Often required for Operational Qualification (OQ) and Performance Qualification (PQ) of polarimeters.[16][19]
Widely accepted by pharmacopeias (e.g., USP, EP) for instrument calibration.[1][14]
Part 3: Integrated System Validation Workflow
A trustworthy measurement system relies on a logical workflow that begins with primary standards and culminates in the confident analysis of your target compound. This workflow ensures that the value determined for your in-house standard is accurate and reliable.
Caption: Workflow for establishing and using an in-house optical rotation standard.
Conclusion
For a chiral compound like (R)-2-Hydroxymethylpiperidine hydrochloride, which lacks a primary reference standard, the path to accurate and reliable optical rotation measurement is through rigorous in-house qualification. This process demands a dual focus: first, on establishing the absolute chemical and enantiomeric purity of the reference material, and second, on performing polarimetric measurements under meticulously controlled and documented conditions.
By comparing this approach to the use of primary standards like NIST-traceable quartz plates and sucrose, we understand that the goal is not replacement but integration. Primary standards provide the essential metrological traceability needed to calibrate and validate the instrumentation. This validated system then imparts accuracy and confidence to the specific rotation value determined for the in-house standard. For researchers and drug development professionals, this integrated workflow is the authoritative method for ensuring data integrity, meeting regulatory expectations, and ultimately, guaranteeing product quality.
References
Optical Rotation in Chemistry: Definition, Formula & Examples. Vedantu. [Link]
Optical Rotation and Polarimeter by Dr. A. Amsavel. Slideshare. [Link]
781 OPTICAL ROTATION. Rudolph Research Analytical. [Link]
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]
1.4 Determination of optical rotation and specific rotation. digicollections.net. [Link]
Comparative Guide: Mass Spectrometry Fragmentation of Piperidin-2-ylmethanol Derivatives
Executive Summary Piperidin-2-ylmethanol (2-hydroxymethylpiperidine) is a critical pharmacophore found in numerous alkaloids and synthetic drugs, including anaesthetics and methylphenidate derivatives. Its analysis is of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Piperidin-2-ylmethanol (2-hydroxymethylpiperidine) is a critical pharmacophore found in numerous alkaloids and synthetic drugs, including anaesthetics and methylphenidate derivatives. Its analysis is often complicated by the presence of regioisomers (piperidin-3-yl and -4-ylmethanol) and its high polarity.
This guide provides a technical comparison of mass spectrometry (MS) strategies for analyzing these derivatives. Unlike standard operating procedures, we focus on the mechanistic causality of fragmentation to enable precise structural elucidation. We compare Electron Ionization (EI) versus Electrospray Ionization (ESI) pathways and evaluate the impact of Trimethylsilyl (TMS) derivatization on sensitivity and isomer differentiation.
Mechanistic Foundations: The Alpha-Cleavage Rule
To interpret the spectra of piperidin-2-ylmethanol derivatives, one must understand the driving force of the nitrogen lone pair.
The Nitrogen-Driven Alpha-Cleavage
In Electron Ionization (EI), the ionization potential of the nitrogen lone pair is significantly lower than that of C-C or C-H bonds. The radical cation is formed at the nitrogen. The dominant stabilization mechanism is
-cleavage , where the bond adjacent to the nitrogen breaks to form a resonance-stabilized immonium ion.[1]
For piperidin-2-ylmethanol , this results in a highly specific fragmentation pattern:
Ionization: Formation of the molecular ion
at 115.
-Cleavage: The bond between C2 and the hydroxymethyl group breaks.
Neutral Loss: The
group (31 Da) is lost as a neutral radical.
Base Peak: The resulting ion is the dehydropiperidinium cation (
84), which is typically the base peak (100% abundance).
Visualization of Fragmentation Pathway
Figure 1: Mechanistic pathway of piperidin-2-ylmethanol fragmentation under Electron Ionization (EI).
Comparative Analysis: Isomers, Ionization, and Derivatization[2][3][4][5][6]
This section contrasts the analytical performance of different approaches.
Isomeric Differentiation (2-yl vs. 3-yl vs. 4-yl)
Differentiation of regioisomers is the most common challenge. The position of the hydroxymethyl group dictates the fragmentation favorability.
Feature
Piperidin-2-ylmethanol
Piperidin-3-ylmethanol
Piperidin-4-ylmethanol
Dominant EI Fragment
84 (Loss of )
114 (Loss of H) or Ring Cleavage
114 (Loss of H) or Ring Cleavage
Mechanism
Direct -cleavage at C2 expels the substituent.
-cleavage occurs inside the ring (C2-C3 bond), leading to complex ring-opening ions.
Symmetry prevents facile loss of substituent; -cleavage opens the ring.
Differentiation Strategy
Look for dominant M-31 peak.
Look for M-1 and complex lower mass fragments ( 56, 57).
Requires chromatographic separation or derivatization.
Expert Insight: The 2-isomer is unique because the exocyclic C-C bond is in the
-position. In 3- and 4-isomers, the -bonds are part of the ring system. Breaking them requires ring opening, which is energetically more demanding than losing an exocyclic group. Therefore, 84 is diagnostic for the 2-isomer.
Isomers often have identical MS/MS spectra ( 116 98 loss of ).
Derivatization: Native vs. TMS (Trimethylsilylation)
Native analysis in GC is poor due to hydrogen bonding causing peak tailing. Silylation with BSTFA is the industry standard.
Native MW: 115
Bis-TMS Derivative MW: 259 (One TMS on O, one on N).
Mono-TMS Derivative MW: 187 (Usually O-TMS; N-TMS is labile).
Data Comparison:
Native: Broad peaks, variable retention times.
TMS-Derivative: Sharp peaks, increased mass allows detection in higher mass range (avoiding solvent cut-off).
Diagnostic Shift: The loss of
( 103) becomes the new diagnostic transition, shifting the base peak to 156 (if Bis-TMS) or 84 (if Mono-TMS).
Experimental Protocols
Protocol A: GC-MS with TMS Derivatization (Structural ID)
Best for: Distinguishing isomers and purity analysis.
Reagents:
BSTFA + 1% TMCS (Catalyst)
Anhydrous Pyridine (Solvent/Scavenger)
Ethyl Acetate (Diluent)
Workflow:
Preparation: Dissolve 1 mg sample in 100
L anhydrous pyridine.
Derivatization: Add 50
L BSTFA + 1% TMCS.
Incubation: Cap and heat at 70°C for 30 minutes. (Note: Heat is required to drive N-silylation, which is sterically hindered).
Dilution: Dilute 1:10 with Ethyl Acetate.
GC Parameters:
Column: DB-5MS or equivalent (30m x 0.25mm).
Inlet: 250°C, Split 20:1.
Oven: 60°C (1 min)
15°C/min 300°C.
MS Parameters: Scan range
40–350.
Protocol B: LC-MS/MS (Quantification)
Best for: Biological samples (plasma/urine).
Workflow:
Column: C18 Reverse Phase (e.g., Waters Atlantis T3), 2.1 x 100 mm.
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
MS Source: ESI Positive Mode.
MRM Transitions (Piperidin-2-ylmethanol):
Quantifier:
(Loss of ).
Qualifier:
(Loss of + H).
Analytical Workflow & Decision Tree
Use this logic to select the correct method for your specific analytical hurdle.
Figure 2: Decision tree for selecting the analytical method based on sample origin and structural goals.
Data Interpretation & Troubleshooting
Issue: Absence of Molecular Ion in EI
Cause: The
-cleavage is so fast that the molecular ion lifetime is negligible.
Solution: Use Chemical Ionization (CI) with Methane or Ammonia to observe
, or rely on the M-31 fragment for identification.
Issue: Peak Tailing in GC
Cause: Incomplete derivatization of the secondary amine (N-H).
Solution: Ensure the reaction is heated (70°C) and Pyridine is used. The N-TMS bond is labile; inject immediately after preparation.
Issue: Indistinguishable Isomers in LC-MS
Cause: ESI creates even-electron ions that primarily lose water (
116 98) regardless of isomer structure.
Solution: Switch to GC-MS for isomer differentiation, or use a chiral column/HILIC column in LC to separate them chromatographically before MS detection.
References
BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from
National Institutes of Health (NIH). (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry. Biomed Chromatogr.[3][4] Retrieved from
California Institute of Technology. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from
Viegas Jr, C., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. J. Braz. Chem. Soc. Retrieved from
Comparing reactivity of (R)-Piperidin-2-ylmethanol HCl vs free base
Executive Summary & Core Distinction (R)-Piperidin-2-ylmethanol (also known as (R)-2-hydroxymethylpiperidine) is a critical chiral building block in the synthesis of glycosidase inhibitors, kinase inhibitors, and peptido...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Distinction
(R)-Piperidin-2-ylmethanol (also known as (R)-2-hydroxymethylpiperidine) is a critical chiral building block in the synthesis of glycosidase inhibitors, kinase inhibitors, and peptidomimetics. It exists in two primary forms: the Free Base and the Hydrochloride (HCl) Salt .
The Free Base is the nucleophilic, reactive species required for N-alkylation and acylation. However, it is physically unstable (low-melting, hygroscopic, prone to oxidation).
The HCl Salt is the thermodynamically stable, crystalline storage form. It is non-nucleophilic and must be neutralized (deprotonated) either prior to or during the reaction to participate in nucleophilic chemistry.
This guide provides the technical framework to choose between these forms and protocols to switch between them effectively.
Physicochemical Comparison
The choice of starting material dictates the solvent system and stoichiometry of your reaction.
Feature
(R)-Piperidin-2-ylmethanol Free Base
(R)-Piperidin-2-ylmethanol HCl Salt
CAS Number
34381-71-0
929917-69-1
Physical State
Low-melting solid or viscous oil (MP: ~68-72°C)
Crystalline Solid
Hygroscopicity
High (Absorbs atmospheric H₂O and CO₂)
Moderate to High (Store in desiccator)
Solubility (Water)
Moderate to Soluble
Highly Soluble
Solubility (Organics)
Soluble in DCM, EtOAc, MeOH, THF
Insoluble in DCM, EtOAc, THF; Soluble in MeOH/H₂O
Nucleophilicity
Active (Ready for reaction)
Latent (Requires neutralization)
Stoichiometry
1.0 eq Electrophile
Requires +1.0 eq Base (to neutralize HCl)
Storage Stability
Poor (Store < -20°C, under Argon)
Good (Store 2-8°C, dry)
Reactivity & Mechanistic Pathways[3]
The reactivity difference is governed by the protonation state of the secondary amine.
Nucleophilic Hierarchy
The molecule contains two nucleophilic sites: the secondary amine (N-H) and the primary alcohol (-OH).
Amine (Secondary): Higher HOMO energy; reacts first with soft electrophiles (alkyl halides) and acylating agents.
Alcohol (Primary): Lower nucleophilicity; generally reacts only after the amine is protected or under specific conditions (e.g., NaH deprotonation).
The Neutralization Equilibrium
When using the HCl salt, the first step of any reaction is the removal of the proton. If the base used is too weak or the solvent is non-polar, the equilibrium favors the inactive ammonium salt, stalling the reaction.
Figure 1: The activation step required when using the HCl salt. The base chosen must have a conjugate acid pKa sufficient to deprotonate the piperidine (pKa ~11).
Experimental Protocols
Protocol A: Isolation of Free Base from HCl Salt (Pre-neutralization)
Use this when the reaction is sensitive to salts or requires strictly anhydrous, non-polar conditions (e.g., organolithium chemistry).
Suspension: Suspend (R)-Piperidin-2-ylmethanol HCl (1.0 eq) and K₂CO₃ (2.5 eq) in dry ACN (0.2 M concentration).
Why 2.5 eq? 1.0 eq to neutralize the HCl, 1.0 eq to scavenge the HBr produced during alkylation, and 0.5 eq excess to drive kinetics.
Activation: Stir at room temperature for 30 minutes. This allows the K₂CO₃ to deprotonate the ammonium salt.
Addition: Add the Alkyl Halide dropwise.
Reaction: Heat to 60°C (if using ACN) or stir at RT (if using DMF) and monitor by LCMS.
Workup: Filter off inorganic salts, concentrate, and purify via flash chromatography.
Reactivity Divergence: N- vs. O-Functionalization
The choice of conditions determines whether you functionalize the amine or the alcohol.
Figure 2: Divergent synthetic pathways. Direct treatment with electrophiles favors N-alkylation due to the higher nucleophilicity of the amine compared to the alcohol.
Operational Disposal Guide: (R)-Piperidin-2-ylmethanol Hydrochloride Executive Summary This guide outlines the mandatory disposal protocols for (R)-Piperidin-2-ylmethanol hydrochloride (CAS: 929917-69-1).[1] As a chiral...
This guide outlines the mandatory disposal protocols for (R)-Piperidin-2-ylmethanol hydrochloride (CAS: 929917-69-1).[1] As a chiral amine salt used in pharmaceutical synthesis, this compound requires strict segregation from strong oxidizers and hypochlorites to prevent the formation of hazardous byproducts (e.g., chloramines).
Immediate Action Required: Do not dispose of via sanitary sewer. Incineration is the only validated destruction method.
Chemical Characterization & Hazard Profile
Proper disposal begins with accurate identification.[2] This compound is the hydrochloride salt of a piperidine alcohol. Unlike the free base, the salt form is generally non-volatile but highly water-soluble and potentially acidic in solution.[1]
Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
RCRA Status (USA)
Not P-listed or U-listed by specific name.[1][5] Must be characterized as D002 (Corrosive) if pH < 2 in solution, or generally toxic chemical waste.
Waste Stream Segregation Logic
The most critical error in disposing of secondary amines (like piperidine derivatives) is mixing them with oxidizing agents or bleach.
Critical Safety Rule:NEVER mix (R)-Piperidin-2-ylmethanol hydrochloride with bleach (sodium hypochlorite).[1] This reaction generates chloramines , which are highly toxic and carcinogenic gases.
Decision Tree: Waste Segregation
The following logic gate determines the correct waste container based on the physical state of your material.
Figure 1: Waste segregation logic.[1] Note that aqueous solutions must not be poured down the drain due to aquatic toxicity potential.
Operational Disposal Protocol
A. Solid Waste (Pure Substance or Spill Debris)
PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. If handling >10g of fine powder, use a particulate respirator (N95) or work inside a fume hood to prevent inhalation (H335).[1]
Containment:
Place the substance in a clear polyethylene bag (minimum 2 mil thickness).
If the material is in a glass vial, place the entire vial into the bag. Do not empty the vial.
Double-bag the material to prevent leakage of hygroscopic residue.[1]
Labeling: Apply a hazardous waste tag.
Chemical Name: (R)-Piperidin-2-ylmethanol hydrochloride.[1][3]
Storage: Store in a closed "Solid Hazardous Waste" drum. Keep cool and dry.[4][5][9][12]
B. Liquid Waste (Reaction Mixtures)
Solvent Compatibility:
If dissolved in Methanol/Ethanol : Dispose of in "Flammable Organic Waste."
If dissolved in Dichloromethane (DCM) : Dispose of in "Halogenated Organic Waste."
If dissolved in Water : Dispose of in "Aqueous Toxic Waste."
pH Check: The HCl salt is acidic. If the waste solution is pH < 2, it is a D002 corrosive waste.
Operational Tip: Do not neutralize in the waste container unless your facility has a specific permit for elementary neutralization. It is safer to label it as "Acidic Aqueous Waste" and let the disposal vendor handle neutralization.
Regulatory Lifecycle & Destruction
Researchers must understand the "Cradle-to-Grave" responsibility under RCRA (USA) or equivalent local regulations.[1] You remain liable for the waste until it is destroyed.
Recommended Destruction Method: High-temperature incineration equipped with a scrubber. This ensures the complete destruction of the piperidine ring and capture of HCl gas.
Figure 2: The regulatory lifecycle of the chemical waste from bench to incineration.[1]
Emergency Spill Procedures
In the event of a benchtop spill of solid powder:
Evacuate & Ventilate: If a large amount (>50g) is spilled outside a hood, evacuate the immediate area to let dust settle.
PPE: Don double nitrile gloves, goggles, and a dust mask.
Dry Cleanup: Do not wet the powder initially (it becomes sticky/hygroscopic).
Gently sweep the powder into a dustpan using a brush.
Place collected powder into a waste bag.
Wet Wipe: Wipe the surface with a water-dampened paper towel, then a soap-water wipe.
Disposal: Place all cleanup materials (towels, gloves) into the solid hazardous waste bin.
References
ChemScene. (R)-Piperidin-2-ylmethanol hydrochloride Product Data (CAS 929917-69-1).[1][3] Retrieved from [1][3]
Sigma-Aldrich. (R)-Piperidin-2-ylmethanol Free Base Safety Data Sheet (CAS 3197-44-2).[1] Retrieved from [1]
US EPA. Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Part 261). Retrieved from [1]
Fisher Scientific. Safety Data Sheet for Piperidine Derivatives. Retrieved from [1]
Personal protective equipment for handling (r)-Piperidin-2-ylmethanol hydrochloride
Executive Summary & Hazard Profile (R)-Piperidin-2-ylmethanol hydrochloride (often a white to off-white crystalline solid) combines the structural motifs of a cyclic secondary amine and a primary alcohol. While the hydro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Profile
(R)-Piperidin-2-ylmethanol hydrochloride (often a white to off-white crystalline solid) combines the structural motifs of a cyclic secondary amine and a primary alcohol. While the hydrochloride salt form significantly reduces the volatility compared to its free base (CAS 3433-37-2), it introduces specific hazards related to particulate inhalation and contact irritation .
Unlike the free base, which is often classified as Corrosive (Skin Corr. 1B), the hydrochloride salt is typically stabilized. However, under the Precautionary Principle of Chemical Hygiene , it must be handled as a Severe Irritant and potential Corrosive Solid until specific lot-analysis proves otherwise.
Effective protection relies on the "Barrier Analysis" method—layering defenses to prevent breakthrough.
Hand Protection: Permeation vs. Degradation
For piperidine derivatives, Nitrile is the superior material. Natural Rubber (Latex) is susceptible to degradation by organic amines, although the salt form is less aggressive.
Parameter
Recommendation
Technical Rationale
Material
Nitrile (100%)
Superior resistance to amine-based structural motifs.
Thickness
Minimum 5 mil (0.12 mm)
Provides adequate breakthrough time (>480 min) for solid handling.
Technique
Double-Gloving
Required when dissolving the salt in organic solvents (e.g., DCM, Methanol) to prevent solvent-mediated permeation.
Inspection
Air Inflation Test
Visually check for pinholes before donning.
Ocular & Respiratory Protection[2][3][4][5][6]
Primary Eye Protection:Chemical Splash Goggles (Indirect Venting) . Safety glasses are insufficient for fine powders that can drift around lenses or for handling corrosive salt solutions.
Respiratory Protection:
Standard Operation: Engineering controls (Fume Hood) are primary.
Outside Hood (Weighing >1g): NIOSH-approved N95 or P100 particulate respirator. The hydrochloride salt is hygroscopic and can clump, but fine dust generation during transfer is the critical vector.
Operational Workflow: From Storage to Solution
The following diagram outlines the decision logic for safe handling based on the state of the chemical (Solid vs. Solution).
Caption: Operational logic flow ensuring appropriate engineering controls and PPE are matched to the physical state of the reagent.
Detailed Protocol: Weighing & Transfer
Objective: Minimize dust generation and static discharge.
Engineering Control: Perform all transfers inside a certified chemical fume hood.
Static Mitigation: Piperidine salts can be static-prone. Use an anti-static gun or ionizer bar near the balance if the powder "flies."
Transfer:
Use a disposable anti-static weighing boat.
Do not use metal spatulas if the hydrochloride salt is damp (hygroscopic), as it may cause minor corrosion/contamination. Use PTFE or high-density polypropylene spatulas.
Dissolution: Always add the solid to the solvent , not vice versa, to prevent splashing of concentrated slurry.
Emergency Response & Decontamination
This section validates the "Self-Validating System" requirement. You must know the response before the accident.
Scenario
Immediate Action
Technical Justification
Ocular Exposure
Flush for 15 Minutes
Piperidine derivatives are basic (pH > 10 in solution). Alkaline burns penetrate deeper than acid burns. Immediate, prolonged flushing is critical to normalize pH.
Skin Contact
Soap & Water Wash
Do not use organic solvents (ethanol/acetone) to clean skin; this increases permeability and drives the chemical into the dermis.
Spill (Solid)
Sweep/Scoop (No Dust)
Cover with wet paper towels to dampen, then scoop. Prevents aerosolization of the hydrochloride salt.[1]
Disposal & Environmental Compliance
Regulatory Context: Piperidine is a DEA List II Chemical (precursor). While the derivative (R)-Piperidin-2-ylmethanol is generally not regulated as a precursor, it should be treated with high security and strict inventory control.
Neutralization:
Dissolve waste solid in water.
Adjust pH to neutral (pH 6-8) using dilute Hydrochloric Acid (if basic) or Sodium Hydroxide (if acidic due to excess HCl).
Waste Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
Container Labeling: Clearly label as "Piperidine Derivative - Irritant."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] United States Department of Labor. [Link]
PubChem. (n.d.). Piperidin-2-ylmethanol (Compound Summary). National Library of Medicine. [Link]